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Compound of Interest

Compound Name: 1-(4-Bromophenyl)ethanol

Cat. No.: B1212655 Get Quote

This technical guide provides a comprehensive analysis of 1-(4-bromophenyl)ethanol using

Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It is intended

for researchers, scientists, and professionals in drug development who utilize these analytical

techniques for structural elucidation and chemical characterization. This document details the

experimental protocols, presents key data in a structured format, and illustrates the underlying

chemical processes through diagrams.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Analysis
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule.

The infrared spectrum of 1-(4-bromophenyl)ethanol reveals characteristic absorption bands

corresponding to its alcohol and substituted aromatic ring structures.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
ATR-FTIR is a common technique for obtaining infrared spectra of solid and liquid samples with

minimal preparation.

Instrument Preparation: The FT-IR spectrometer, such as a Bruker Tensor 27, is equipped

with an ATR accessory (e.g., DuraSamplIR II).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1212655?utm_src=pdf-interest
https://www.benchchem.com/product/b1212655?utm_src=pdf-body
https://www.benchchem.com/product/b1212655?utm_src=pdf-body
https://spectrabase.com/spectrum/Fs5R8EG2Wdx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal

to account for atmospheric and instrumental absorptions.[2]

Sample Application: A small amount of the 1-(4-bromophenyl)ethanol sample (which can

be a crystalline powder or melt) is placed directly onto the ATR crystal, ensuring complete

coverage.[2][3][4]

Pressure Application: A pressure clamp is engaged to ensure firm contact between the

sample and the crystal.[2]

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

[5] Multiple scans (e.g., 45-100) are accumulated to improve the signal-to-noise ratio.[2]

Cleaning: After analysis, the crystal is cleaned thoroughly with an appropriate solvent, such

as ethanol or methylene chloride, and dried.[4]

Data and Interpretation
The FT-IR spectrum of 1-(4-bromophenyl)ethanol displays several key absorption bands that

confirm its molecular structure. The data below is a representative summary of these

characteristic peaks.
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3500-3200 Strong, Broad Alcohol (O-H) Stretching (H-bonded)

3100-3000 Medium Aromatic (C-H) Stretching

3000-2850 Medium Alkyl (C-H) Stretching

1600-1450 Medium-Strong Aromatic Ring (C=C) Stretching

1260-1050 Strong
Secondary Alcohol (C-

O)
Stretching

1070-1010 Strong Para-substituted Ring In-plane Bending

825 Strong Para-substituted Ring
Out-of-plane C-H

Bending

650-550 Medium C-Br Stretching

Interpretation:

The most prominent feature is the intense, broad band in the 3500-3200 cm⁻¹ region, which

is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[5][6]

Absorptions for aromatic and aliphatic C-H stretching are observed just above and below

3000 cm⁻¹, respectively.

The presence of the aromatic ring is confirmed by the C=C stretching bands between 1600-

1450 cm⁻¹.

A strong band in the 1260-1050 cm⁻¹ range corresponds to the C-O stretching of the

secondary alcohol group.[5]

Strong peaks indicating para-substitution on the benzene ring are visible, particularly the C-H

out-of-plane bend around 825 cm⁻¹.

Mass Spectrometry (MS) Analysis
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of its molecular weight and structural features.

The analysis of 1-(4-bromophenyl)ethanol is distinguished by the isotopic signature of

bromine.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is an ideal method for the analysis of volatile and semi-volatile compounds like 1-(4-
bromophenyl)ethanol.

Sample Preparation: A dilute solution of the sample is prepared by dissolving it in a volatile

organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of

approximately 10-100 µg/mL.[7]

Injection: A small volume (typically 1 µL) of the solution is injected into the gas

chromatograph, where it is vaporized.

Chromatographic Separation: The vaporized sample is carried by an inert gas through a

capillary column, separating it from any impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Electron Ionization (EI) is a common method used, where high-energy electrons

bombard the molecule, causing it to ionize and fragment.[8]

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated into a mass analyzer, which separates them based on their m/z ratio.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data and Interpretation
The mass spectrum of 1-(4-bromophenyl)ethanol shows a characteristic pattern of ions that

confirms its structure. The molecular formula is C₈H₉BrO, with a molecular weight of

approximately 201.06 g/mol .[9]
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m/z (Mass/Charge) Relative Intensity
Proposed
Fragment Ion

Formula

200/202 Medium Molecular Ion [M]⁺ [C₈H₉BrO]⁺

185/187 High [M-CH₃]⁺ [C₇H₆BrO]⁺

155/157 Medium [M-C₂H₄O]⁺ [C₆H₄Br]⁺

120 Medium [M-Br-H]⁺ [C₈H₈O]⁺

77 High [C₆H₅]⁺ [C₆H₅]⁺

43 High [C₂H₃O]⁺ [C₂H₃O]⁺

Interpretation:

Molecular Ion Peak: A key feature is the pair of peaks at m/z 200 and 202, representing the

molecular ion. This doublet arises from the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br,

which have a near 1:1 natural abundance.[10][11] This pattern is definitive for a compound

containing a single bromine atom.

Major Fragmentation: The most abundant fragmentation is the loss of a methyl radical (•CH₃,

15 Da) via alpha-cleavage to form a stable, resonance-stabilized cation at m/z 185 and 187.

[9][12] This is often the base peak in the spectrum.

Other Fragments: The loss of the entire ethanol side chain can lead to the bromophenyl

cation at m/z 155/157. The peak at m/z 77 corresponds to a phenyl cation, likely from the

loss of bromine from the bromophenyl fragment.[9]

Visualized Pathways and Workflows
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the primary electron ionization fragmentation pathway for 1-(4-
bromophenyl)ethanol.
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Caption: Primary fragmentation pathway of 1-(4-bromophenyl)ethanol under EI-MS.

General Spectroscopic Analysis Workflow
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This diagram outlines the logical workflow for the characterization of a chemical sample using

both FT-IR and Mass Spectrometry.

FT-IR Analysis Mass Spectrometry Analysis

Prepare Sample (ATR)

Acquire IR Spectrum

Identify Functional Groups

Structural Confirmation

Prepare Sample (GC-MS)

Acquire Mass Spectrum

Analyze M⁺ and Fragments
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Caption: General workflow for structural elucidation via FT-IR and MS.
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Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides

unambiguous structural confirmation for 1-(4-bromophenyl)ethanol. FT-IR analysis identifies

the key functional groups—the hydroxyl group and the para-substituted aromatic ring. Mass

spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns,

most notably the isotopic doublet for bromine and the stable cation resulting from alpha-

cleavage. Together, these techniques offer a complete and complementary picture of the

molecule's identity and structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1-(4-Bromophenyl)ethanol:
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spectrometry-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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